N-Benzyl-5-benzyloxytryptamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

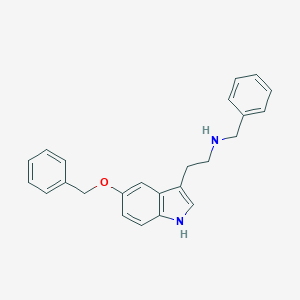

N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants and animals. This compound is known for its interaction with serotonin receptors, particularly the 5-HT1D, 5-HT2, and 5-HT6 receptors . It also acts as an antagonist of the TRPM8 receptor . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tryptamine backbone and a benzyloxy group at the 5-position of the indole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-benzyloxytryptamine typically involves the following steps:

Starting Material: The synthesis begins with tryptamine as the starting material.

Benzylation: The nitrogen atom of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Benzyloxylation: The 5-position of the indole ring is then benzyloxylated using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-5-benzyloxytryptamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the benzyl and benzyloxy groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyloxy group.

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Modulation

NB-5-BZT is primarily recognized for its interactions with serotonin receptors, particularly the 5-HT2 family. Research indicates that it exhibits significant affinity for the 5-HT2A receptor, which is crucial for various physiological processes including mood regulation and cognition .

Table 1: Affinity of NB-5-BZT at Serotonin Receptors

| Receptor Type | Affinity (nM) | Functional Activity |

|---|---|---|

| 5-HT2A | 0.04 | Full Agonist |

| 5-HT2B | 11 | Partial Agonist |

| 5-HT2C | Varies | Low Affinity |

The compound's ability to act as a full agonist at the 5-HT2A receptor suggests potential therapeutic applications in treating mood disorders and enhancing cognitive functions.

Cancer Therapeutics

Recent studies have highlighted the potential of NB-5-BZT in oncology. It has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The mechanism involves the activation of apoptosis pathways and suppression of angiogenesis via downregulation of vascular endothelial growth factor (VEGF) .

Table 2: Cytotoxic Effects of NB-5-BZT on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | <2 | TRAIL signaling pathway activation |

| PC3 (Prostate) | ~1.9 | Induction of ROS and apoptosis |

Industrial Applications

Beyond its medicinal uses, NB-5-BZT also shows promise in material science. Its structural properties make it a candidate for developing advanced electronic materials due to its dielectric properties, which can be utilized in capacitors and other electronic components.

Case Studies and Research Findings

Several case studies have documented the efficacy of NB-5-BZT in various research contexts:

- A study by Silva et al. demonstrated that NB-5-BZT had a potent effect on human prostate cancer cells, significantly reducing cell viability through ROS-mediated pathways .

- Another investigation explored the compound's role in enhancing the efficacy of conventional chemotherapeutic agents like cisplatin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Wirkmechanismus

N-Benzyl-5-benzyloxytryptamine exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1D, 5-HT2, and 5-HT6 receptors, leading to the activation of these receptors and subsequent intracellular signaling pathways . Additionally, it functions as an antagonist of the TRPM8 receptor, inhibiting its activity . The molecular targets and pathways involved include the modulation of neurotransmitter release, regulation of mood, and other physiological processes mediated by serotonin receptors.

Vergleich Mit ähnlichen Verbindungen

5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position.

N-Benzyl-5-methoxytryptamine: Similar to N-Benzyl-5-benzyloxytryptamine but with a methoxy group instead of a benzyloxy group at the 5-position.

5-Hydroxytryptamine (Serotonin): A naturally occurring neurotransmitter with a hydroxy group at the 5-position.

Comparison: this compound is unique due to its specific substitution pattern, which influences its affinity and selectivity for serotonin receptors. Compared to 5-methoxytryptamine and N-Benzyl-5-methoxytryptamine, the benzyloxy group provides different steric and electronic effects, potentially leading to distinct pharmacological profiles . This uniqueness makes it a valuable compound for studying the structure-activity relationships of tryptamine derivatives.

Biologische Aktivität

N-Benzyl-5-benzyloxytryptamine (NB5BT) is a synthetic compound derived from tryptamine, notable for its significant biological activity, particularly through its interaction with serotonin receptors. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group at the nitrogen atom and a benzyloxy group at the 5-position of the indole ring. Its molecular formula is C20H24N2O with a molar mass of approximately 324.42 g/mol.

NB5BT primarily functions as an agonist at various serotonin receptors, including:

- 5-HT1D

- 5-HT2

- 5-HT6

These interactions enhance serotonergic signaling pathways, which are crucial for mood regulation and sensory perception. The compound's action leads to various physiological effects, influencing mood, cognition, and pain perception .

Table 1: Interaction with Serotonin Receptors

| Receptor Type | Agonistic Activity | Physiological Effects |

|---|---|---|

| 5-HT1D | Yes | Mood regulation |

| 5-HT2 | Yes | Sensory perception |

| 5-HT6 | Yes | Cognitive function |

Biological Activity and Research Findings

Several studies have documented the biological activity of NB5BT:

- Serotonergic Modulation : NB5BT has been shown to enhance serotonergic signaling, which plays a role in mood disorders and anxiety. Its agonistic action can lead to alterations in mood and cognition, suggesting potential therapeutic applications in treating depression and anxiety disorders .

- TRPM8 Interaction : In addition to serotonin receptors, NB5BT also interacts with the TRPM8 receptor, which is involved in sensory perception. This interaction may contribute to its analgesic properties .

- Potential Therapeutic Applications : Given its mechanism of action, NB5BT is being explored for use in pharmacology for conditions associated with serotonin dysregulation, including mood disorders and anxiety .

Case Studies and Experimental Data

A notable study investigated the effects of NB5BT on serotonin-induced contractions in isolated tissues. The results indicated that NB5BT could modulate contractions via its action on serotonin receptors, highlighting its potential as a therapeutic agent in managing conditions related to vascular tone and pain perception .

Table 2: Summary of Experimental Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Serotonin-induced contractions | Modulation observed in isolated tissues | Potential for pain management |

| Mood regulation | Enhanced serotonergic signaling | Therapeutic use in mood disorders |

| TRPM8 receptor interaction | Analgesic properties noted | Possible use in sensory modulation |

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Starting Material : Tryptamine derivatives.

- Reaction Conditions : Common methods include oxidation, reduction, and substitution reactions using reagents like potassium permanganate and lithium aluminum hydride.

- Purification Techniques : Recrystallization and chromatography are often employed to achieve high yield and purity.

Eigenschaften

IUPAC Name |

N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLUGAISOXQZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.